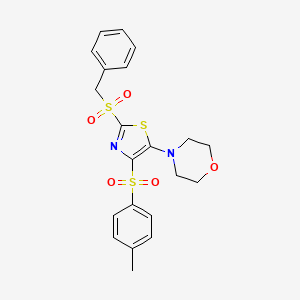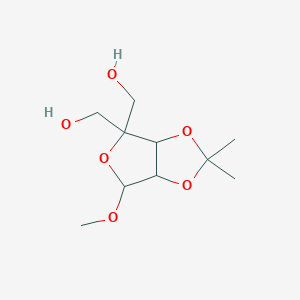
1-(Quinolin-4-yl)ethanol
説明
Synthesis Analysis
Several synthetic methods have been employed to prepare 1-(Quinolin-4-yl)ethanol. Notable approaches include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach classical synthesis protocols. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been explored for constructing and functionalizing this scaffold .
Molecular Structure Analysis
The compound’s molecular formula is C₁₀H₉NO , and it features a quinoline ring fused with an ethyl alcohol group. The double-ring system contributes to its aromatic character and potential biological activity .
科学的研究の応用
Anticancer Activity : Quinazolin derivatives, which include compounds similar to 1-(Quinolin-4-yl)ethanol, have been found to possess anticancer properties. Toxicity prediction studies using applications like Toxtree, pkCSM, and PreADMET have identified compounds with high activity and low toxicity in this class (Yeni, Supandi, & Merdekawati, 2018).
Synthesis of Kinase Inhibitors : The synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones, related to this compound, has been described for use in KDR kinase inhibitors. These inhibitors are important in the treatment of various diseases, including cancer (Kuethe et al., 2005).
Fluorescent Sensors : A study on a fluorescent sensor based on a quinoline platform, closely related to this compound, demonstrates its use in selectively sensing and distinguishing metal ions like cadmium and zinc. This has applications in environmental monitoring and biochemical assays (Zhou et al., 2012).
Chemosensor for Zinc Ions : Another chemosensor, incorporating a quinoline moiety similar to this compound, has been developed for detecting zinc ions in living cells and aqueous solutions. This is particularly useful in biological research and environmental science (Park et al., 2015).
Green Synthesis Methods : Research has been conducted on the environmentally friendly synthesis of quinolin-2-yl substituted ureas, a category that includes compounds like this compound. These methods emphasize sustainability and efficiency in chemical synthesis (Xie et al., 2019).
Chemosensor for Mercury Ions : The development of a ratiometric fluorescent chemosensor for mercury ions based on a quinolin-8-ol derivative indicates the potential application of this compound in detecting hazardous materials (Han et al., 2009).
特性
IUPAC Name |
1-quinolin-4-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDLSUPGTYHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

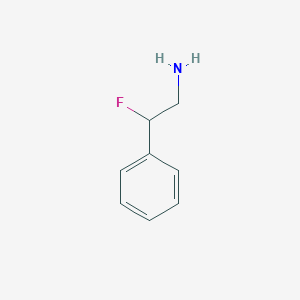
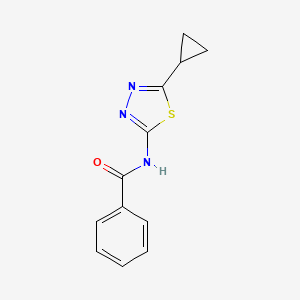
![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)
![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)
![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)
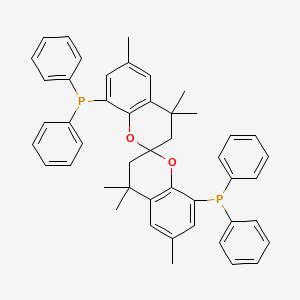

![2-Phenyl-2-[(propan-2-yl)amino]acetic acid](/img/structure/B3271932.png)
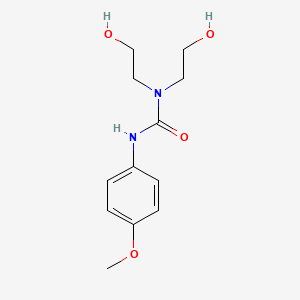
![Pentanoic acid, 4-[(4-hydroxyphenyl)methyl]phenyl ester](/img/structure/B3271944.png)

